molecular formula C6H16NNa2O12P B1585848 4-Nitrophenyl phosphate disodium salt hexahydrate CAS No. 333338-18-4

4-Nitrophenyl phosphate disodium salt hexahydrate

Cat. No. B1585848
CAS RN: 333338-18-4
M. Wt: 371.14 g/mol
InChI Key: KAKKHKRHCKCAGH-UHFFFAOYSA-L
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Description

4-Nitrophenyl phosphate disodium salt hexahydrate is a chromogenic substrate used for the colorimetric assay of phosphatases . It is suitable for enzyme immunoassay and for determining alkaline phosphatase activity in human serum . The reaction produces a soluble end product that is yellow in color .


Molecular Structure Analysis

The linear formula of 4-Nitrophenyl phosphate disodium salt hexahydrate is O2NC6H4OP(O)(ONa)2·6H2O . Its molecular weight is 371.14 .


Chemical Reactions Analysis

4-Nitrophenyl phosphate disodium salt hexahydrate (pNPP) is a non-proteinaceous and non-specific substrate for determining protein tyrosine phosphatase activity . Hydrolysis of pNPP yields p-nitrophenol .


Physical And Chemical Properties Analysis

4-Nitrophenyl phosphate disodium salt hexahydrate is a powder or crystal that is suitable for enzyme immunoassay . It has a solubility of 100 mg/mL in water .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 4-Nitrophenyl phosphate disodium salt hexahydrate, also known as Sodium 4-nitrophenyl phosphate hexahydrate:

Enzyme-Linked Immunosorbent Assay (ELISA)

This compound is used as a component in diethanolamine buffer to detect alkaline phosphatase-conjugated antibodies in ELISA. It serves as a substrate for streptavidin-Alkaline Phosphatase, which is crucial for the assay’s detection mechanism .

Adhesion Assay

In adhesion assays, it is used to treat adherent cells. This application is important for studying cell adhesion properties, which are vital for understanding cellular interactions and tissue formation .

In Vitro Phosphatase Assay

It acts as a phosphatase substrate in in vitro phosphatase assays, providing a means to measure the activity of phosphatase enzymes in various research contexts .

Immunoenzymometric Assay

The compound is utilized as a substrate for alkaline phosphatase coupled anti-rabbit antibody and for the mouse secondary antibody linked to alkaline phosphatase in immunoenzymometric assays .

Acid and Alkaline Phosphatases Determination

It serves as a chromogenic substrate for the determination of acid and alkaline phosphatases, which are important enzymes in various biological processes .

Control Assay for Alkaline Phosphatase Activity Measurement

It is used as a substrate in control assays for comparing 4-aminophenyl phosphate/diethanolamine (APP/DEA) assay for alkaline phosphatase activity measurement .

Mechanism of Action

Target of Action

The primary target of the compound 4-Nitrophenyl phosphate disodium salt hexahydrate is the enzyme group known as phosphatases . These enzymes play a crucial role in a variety of biological functions, including cell signaling and metabolism .

Mode of Action

4-Nitrophenyl phosphate disodium salt hexahydrate acts as a non-proteinaceous and non-specific substrate for phosphatases . When the compound interacts with its target enzymes, it undergoes hydrolysis, a process that results in the production of p-nitrophenol .

Biochemical Pathways

The hydrolysis of 4-Nitrophenyl phosphate disodium salt hexahydrate by phosphatases is a key step in several biochemical pathways . The product of this reaction, p-nitrophenol, can be easily detected due to its yellow color, making it useful in colorimetric assays for phosphatase activity .

Pharmacokinetics

Its solubility in water (100 mg/ml) suggests that it may have good bioavailability .

Result of Action

The hydrolysis of 4-Nitrophenyl phosphate disodium salt hexahydrate by phosphatases results in the production of p-nitrophenol . This compound is yellow in color and can be easily detected, making it a useful tool for measuring phosphatase activity in biological samples .

Action Environment

The action of 4-Nitrophenyl phosphate disodium salt hexahydrate can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of the hydrolysis reaction . Additionally, the compound’s stability may be affected by temperature, as it is typically stored at −20°C .

Safety and Hazards

When handling 4-Nitrophenyl phosphate disodium salt hexahydrate, it is recommended to wear personal protective equipment and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should be avoided, and dust formation should be minimized .

Future Directions

4-Nitrophenyl phosphate disodium salt hexahydrate is commonly used in enzyme-linked immunosorbent assay (ELISA) procedures . It is also used for determining alkaline phosphatase activity in human serum . Its future use will likely continue in these areas.

properties

IUPAC Name

disodium;(4-nitrophenyl) phosphate;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO6P.2Na.6H2O/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;;;;;;;/h1-4H,(H2,10,11,12);;;6*1H2/q;2*+1;;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKKHKRHCKCAGH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NNa2O12P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369089
Record name 4-Nitrophenyl phosphate disodium salt hexahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl phosphate disodium salt hexahydrate

CAS RN

333338-18-4, 9013-05-2
Record name 4-Nitrophenyl phosphate disodium salt hexahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphatase
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.755
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-Nitrophenyl phosphate disodium salt hexahydrate used to study enzyme activity?

A: This compound serves as a substrate for enzymes like alkaline phosphatase (ALP). When ALP cleaves the phosphate group, it releases 4-nitrophenol, a yellow-colored product. [] The intensity of the yellow color, measurable with a spectrophotometer, directly correlates to the ALP activity. This property makes 4-Nitrophenyl phosphate disodium salt hexahydrate a valuable tool for studying ALP kinetics and screening for potential inhibitors. [, ]

Q2: Are there alternative methods for detecting phosphatase activity besides using 4-Nitrophenyl phosphate disodium salt hexahydrate?

A: Yes, researchers have developed colorimetric assays using gold/silver core/shell nanorods. These nanorods change color in response to the enzymatic activity of ALP on substrates like ascorbic acid 2-phosphate. [] This method offers a visual readout of ALP activity, potentially simplifying analysis compared to traditional spectrophotometric methods.

Q3: Can 4-Nitrophenyl phosphate disodium salt hexahydrate be used to study other enzymes besides phosphatases?

A: While primarily known as a phosphatase substrate, researchers used 4-Nitrophenyl phosphate disodium salt hexahydrate to investigate the catalytic activity of a Cu(II)-Zn(II) complex in phosphate ester hydrolysis. [] This suggests potential applications beyond traditional phosphatase assays, particularly in exploring the catalytic mechanisms of novel compounds.

Q4: Has 4-Nitrophenyl phosphate disodium salt hexahydrate been used in any practical applications beyond laboratory research?

A: Research demonstrates the use of 4-Nitrophenyl phosphate disodium salt hexahydrate in optimizing immobilized phytase systems for reducing phytic acid in soymilk. [] This application highlights the potential for translating 4-Nitrophenyl phosphate disodium salt hexahydrate-based research into practical solutions for food processing and other industries.

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